1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(2,4-dimethylphenyl)piperidine-3-carboxamide
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Description
1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(2,4-dimethylphenyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C21H24N6O and its molecular weight is 376.464. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Molecular Docking
Research has focused on the synthesis of novel compounds based on pyridine and fused pyridine derivatives for potential pharmacological applications. These compounds, including derivatives similar to the chemical , have been evaluated for their binding energies against target proteins, indicating their potential as therapeutic agents. Molecular docking studies have helped understand their interaction with specific receptors, suggesting applications in antimicrobial and antioxidant activities (Flefel et al., 2018).
Antimicrobial Activity
Several studies have synthesized and evaluated the antimicrobial activities of compounds structurally related to "1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(2,4-dimethylphenyl)piperidine-3-carboxamide." These compounds have shown considerable activity against various drug-sensitive and resistant strains of Mycobacterium tuberculosis, indicating their potential as antitubercular agents (Lv et al., 2017).
Antitubercular Activity
Compounds with structures similar to the one have demonstrated significant antitubercular activity, offering potential avenues for the development of new treatments for tuberculosis. This includes research on novel imidazo[1,2-a]pyridine-3-carboxamide derivatives showing potent activity against multi- and extended-drug-resistant Mycobacterium tuberculosis strains (Moraski et al., 2011).
Synthesis of Heterocyclic Compounds
Research into the synthesis of heterocyclic compounds based on pyrazole and pyridine frameworks, including those related to "1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(2,4-dimethylphenyl)piperidine-3-carboxamide," has expanded the repertoire of compounds with potential pharmacological properties. These studies have led to the development of novel synthetic methods and the exploration of their biological activities, paving the way for future drug discovery efforts (Karthikeyan et al., 2014).
properties
IUPAC Name |
N-(2,4-dimethylphenyl)-1-(6-pyrazol-1-ylpyridazin-3-yl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O/c1-15-6-7-18(16(2)13-15)23-21(28)17-5-3-11-26(14-17)19-8-9-20(25-24-19)27-12-4-10-22-27/h4,6-10,12-13,17H,3,5,11,14H2,1-2H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHALJLZUZKFVCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)N4C=CC=N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.